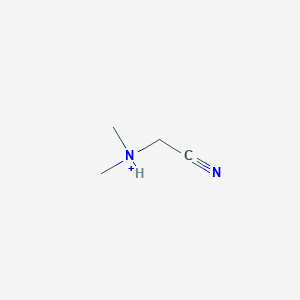
Cyanomethyl(dimethyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl(dimethyl)ammonium is a quaternary ammonium compound characterized by the presence of a cyanomethyl group attached to a dimethylammonium moiety. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology, due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl(dimethyl)ammonium typically involves the reaction of dimethylamine with cyanomethyl halides. One common method is the reaction of dimethylamine with cyanomethyl chloride under controlled conditions to yield this compound chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl(dimethyl)ammonium undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield dimethylamine and cyanomethyl alcohol.
Applications De Recherche Scientifique
Cyanomethyl(dimethyl)ammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial properties and is used in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyanomethyl(dimethyl)ammonium involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This antimicrobial activity is primarily due to the positive charge on the ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(2-cyanoethyl)ammonium: Similar in structure but with a different alkyl group.
Dimethyl(3-phenylpropen-2-yl)(cyanomethyl)ammonium: Contains a phenyl group, providing different reactivity and applications.
Uniqueness
Cyanomethyl(dimethyl)ammonium is unique due to its specific combination of the cyanomethyl and dimethylammonium groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Formule moléculaire |
C4H9N2+ |
|---|---|
Poids moléculaire |
85.13 g/mol |
Nom IUPAC |
cyanomethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1 |
Clé InChI |
PLXBWEPPAAQASG-UHFFFAOYSA-O |
SMILES canonique |
C[NH+](C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
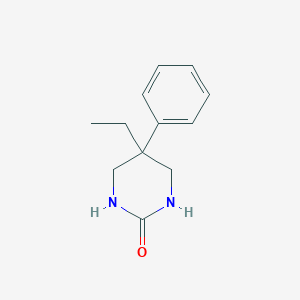

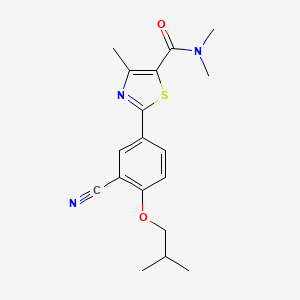
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
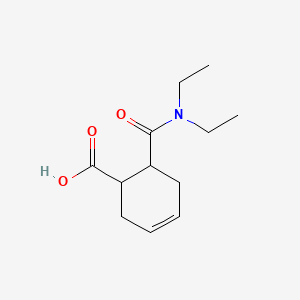

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
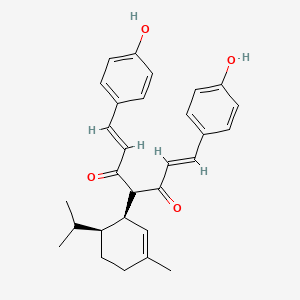
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
